Muc5AC-13
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Overview
Description
Mucin 5AC-13 is a glycoprotein encoded by the MUC5AC gene in humans. It is a large gel-forming protein primarily found in the respiratory and gastrointestinal tracts. Mucin 5AC-13 plays a crucial role in protecting mucosal surfaces by binding to pathogens and facilitating their removal through mucociliary clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mucin 5AC-13 involves solid-phase peptide synthesis (SPPS) and native chemical ligation/desulfurization chemistry. This method allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. The process includes the use of azidophenylselenylation of galactal and coupling reactions in 2-MeTHF instead of DMF, achieving quantitative coupling within 10 minutes using only 1.5 equivalents of glycoamino acid .
Industrial Production Methods
Industrial production of Mucin 5AC-13 involves the purification of gastric mucins from porcine sources. The process includes cross-flow filtration using 100 kDa membranes, size exclusion chromatography, and maintaining a conductivity of less than 100 μS cm−1 after diafiltration to ensure gel formation .
Chemical Reactions Analysis
Types of Reactions
Mucin 5AC-13 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of O-linked glycans to serine or threonine residues, which is crucial for its function .
Common Reagents and Conditions
Common reagents used in the synthesis of Mucin 5AC-13 include Fmoc-Ser/Thr (αAc3 GalNAc)-OH, DIC/Oxyma, and 2-MeTHF. The reactions are typically carried out at room temperature without the need for microwave heating .
Major Products Formed
The major products formed from these reactions are highly O-glycosylated peptides with multiple tandem repeats, which are essential for the protective functions of Mucin 5AC-13 .
Scientific Research Applications
Mucin 5AC-13 has a wide range of scientific research applications:
Chemistry: It is used in the study of glycosylation patterns and the synthesis of glycopeptides.
Biology: Mucin 5AC-13 plays a role in protecting mucosal surfaces and is involved in the study of mucociliary clearance mechanisms.
Mechanism of Action
Mucin 5AC-13 exerts its effects by binding to inhaled pathogens and facilitating their removal through mucociliary clearance. It interacts with various signaling pathways, including the IL-13-STAT6-SPDEF pathway, which drives the differentiation of epithelial cells into goblet cells . This process is crucial for maintaining the protective mucus layer in the respiratory tract.
Comparison with Similar Compounds
Similar Compounds
Mucin 1: A transmembrane mucin that restricts microbial invasion at the apical surface of the epithelium.
Mucin 4: Another transmembrane mucin involved in protecting epithelial surfaces.
Uniqueness
Mucin 5AC-13 is unique due to its specific glycosylation patterns and its significant role in respiratory diseases. Unlike other mucins, Mucin 5AC-13 is highly involved in the pathogenesis of chronic obstructive pulmonary disease and other muco-obstructive lung diseases .
Properties
Molecular Formula |
C71H117N17O31 |
---|---|
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |
InChI Key |
RMOHKJTUZKUWFK-OSQLVPIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
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